molecular formula C24H27F2N3O5 B3974409 1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

Cat. No. B3974409
M. Wt: 475.5 g/mol
InChI Key: QPTQCESQFYSHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate, commonly known as FPP, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. FPP is a piperazine derivative that has been synthesized through a multi-step process and has been found to possess unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of FPP is primarily mediated through its interaction with serotonin receptors. FPP has been found to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FPP has also been found to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and hallucinations. The dual action of FPP on these receptors makes it a valuable tool for studying the complex interactions between different serotonin receptors and their role in various physiological and pathological processes.
Biochemical and Physiological Effects:
FPP has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of intracellular signaling pathways. FPP has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

The use of FPP in lab experiments offers several advantages, including its high affinity and selectivity for serotonin receptors, its ability to modulate neurotransmitter release, and its potential as a therapeutic agent for the treatment of various disorders. However, the use of FPP in lab experiments also has some limitations, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.

Future Directions

There are several future directions for FPP research, including the development of novel therapeutic agents based on FPP, the exploration of its potential as a tool for studying the role of serotonin receptors in various physiological and pathological processes, and the investigation of its potential for the treatment of various disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to better understand the biochemical and physiological effects of FPP and its potential for off-target effects and toxicity.

Scientific Research Applications

FPP has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. FPP has been found to exhibit high affinity and selectivity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes FPP a valuable tool for studying the role of these receptors in various physiological and pathological processes. FPP has also been used in the development of novel therapeutic agents for the treatment of various disorders, including anxiety, depression, and schizophrenia.

properties

IUPAC Name

(3-fluorophenyl)-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O.C2H2O4/c23-18-5-3-4-17(16-18)22(28)27-10-8-19(9-11-27)25-12-14-26(15-13-25)21-7-2-1-6-20(21)24;3-1(4)2(5)6/h1-7,16,19H,8-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTQCESQFYSHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate
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1-[1-(3-fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate

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